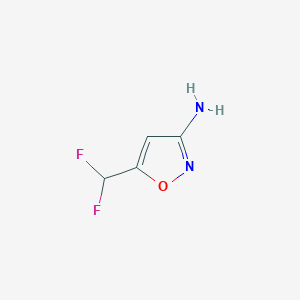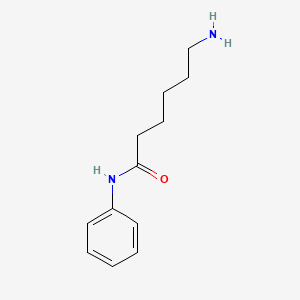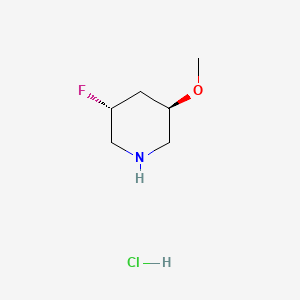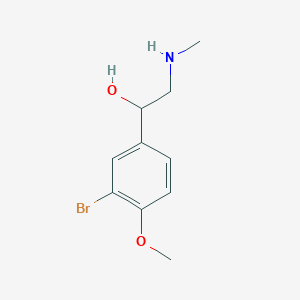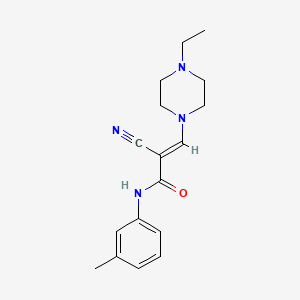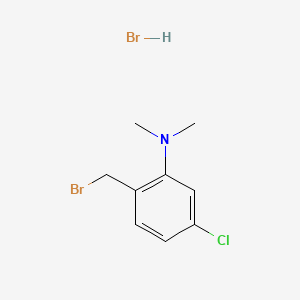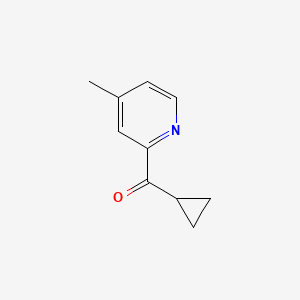
2-Cyclopropanecarbonyl-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropanecarbonyl-4-methylpyridine is an aromatic compound that has garnered attention in various scientific fields due to its significant chemical and biological properties. This compound, with the molecular formula C10H11NO and a molecular weight of 161.2, is known for its unique structure, which includes a cyclopropane ring attached to a pyridine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One commonly used method for synthesizing 2-Cyclopropanecarbonyl-4-methylpyridine involves the reaction of 4-methylpyridine with cyclopropanecarbonyl chloride in the presence of a base catalyst. This reaction typically occurs at room temperature and offers good efficiency and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis method mentioned above can be scaled up for industrial applications, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropanecarbonyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological properties make it a candidate for research in biological systems.
Medicine: Its potential therapeutic properties are being explored for drug development.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
Wirkmechanismus
The mechanism by which 2-Cyclopropanecarbonyl-4-methylpyridine exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are still under investigation, the compound is believed to interact with enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Cyclopropyl(4-methyl-2-pyridinyl)methanone
- Methanone, cyclopropyl(4-methyl-2-pyridinyl)-
Comparison: 2-Cyclopropanecarbonyl-4-methylpyridine stands out due to its unique structure, which includes a cyclopropane ring attached to a pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
cyclopropyl-(4-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C10H11NO/c1-7-4-5-11-9(6-7)10(12)8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI-Schlüssel |
ZHOHRZXEGKRRMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


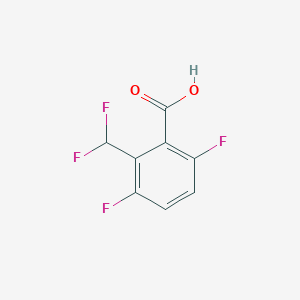
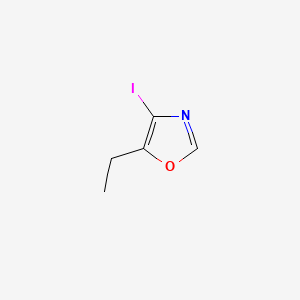

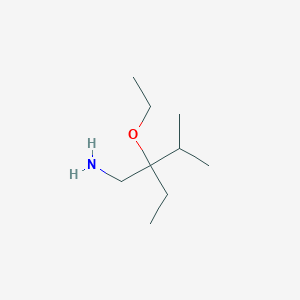
![2-(4-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13579733.png)
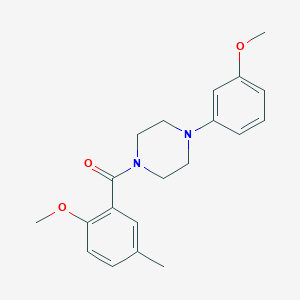
![2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol](/img/structure/B13579742.png)
